BenchChemオンラインストアへようこそ!

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-

AKT2 inhibitor PKA selectivity kinase profiling

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- (CAS 885653-43-0) is a 4,4-disubstituted piperidine building block with the molecular formula C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol. In its free-base form, it serves as the immediate synthetic precursor to CCT128930 (CAS 885499-61-6), an ATP-competitive AKT2 inhibitor and a recently characterized TRPM7 channel antagonist.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 885653-43-0
Cat. No. B3293974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
CAS885653-43-0
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,15H,5-9,14H2
InChIKeyZQRFEADBVBFOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- (CAS 885653-43-0): Core Intermediate for the Dual-Action AKT/TRPM7 Probe CCT128930


4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- (CAS 885653-43-0) is a 4,4-disubstituted piperidine building block with the molecular formula C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol . In its free-base form, it serves as the immediate synthetic precursor to CCT128930 (CAS 885499-61-6), an ATP-competitive AKT2 inhibitor and a recently characterized TRPM7 channel antagonist . The compound is typically supplied at ≥95% purity, with the dihydrochloride salt form (CAS 885500-38-9) also commercially available to facilitate aqueous solubility during downstream conjugation .

Why Generic 4-Aminopiperidine Building Blocks Cannot Replace 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- in Dual-Target Probe Assembly


Simple 4-aminopiperidine or 4-benzylpiperidine analogs lack the 4-chlorobenzyl substituent that is critical for the dual-target pharmacology of the final conjugate CCT128930 . In CCT128930, the 4-chlorobenzyl group occupies a hydrophobic pocket in AKT2 and serves as the key selectivity determinant; the chloro substituent was shown via X-ray crystallography to interact with Met282 of AKT2, a residue not present in the closely related off-target kinase PKA . In the TRPM7 channel, cryo-EM structures reveal that the same 4-chlorobenzyl moiety inserts into the vanilloid-like (VL) allosteric site, stabilizing the closed, non-conducting channel state . Replacement of this fragment with unsubstituted benzyl or heteroaryl-methyl groups abolishes both the 28-fold AKT2-over-PKA selectivity window and the TRPM7 antagonism, making generic 4-aminopiperidine surrogates functionally inadequate for applications requiring this specific dual-target signature.

Quantitative Differentiation Evidence for 4-[(4-chlorophenyl)methyl]piperidin-4-amine as the Enabling Precursor to CCT128930


AKT2 Inhibition Potency and Kinase Selectivity of CCT128930 Derived from this Building Block

CCT128930, synthesized directly from 4-[(4-chlorophenyl)methyl]piperidin-4-amine, inhibits AKT2 with an IC50 of 6 nM in cell-free assays. In the same assay platform, CCT128930 exhibits 28-fold selectivity over the closely related AGC kinase PKA (IC50 = 168 nM) and 20-fold selectivity over p70S6K (IC50 = 120 nM) . Cross-reactivity screening against a panel of 47 kinases showed minimal off-target activity, with only CHK2, PKA, p70S6K, and ROCK-II retaining <25% residual activity at 10 μM . These selectivity values are directly attributable to the 4-chlorobenzyl substituent that originates from the building block and targets a single amino acid difference (Met282 in AKT2 vs. Met173 in the PKA-AKT chimera) .

AKT2 inhibitor PKA selectivity kinase profiling ATP-competitive

TRPM7 Channel Antagonism: A Structurally Validated Second Pharmacology of CCT128930

CCT128930 inhibits the TRPM7 channel with IC50 values of 0.86 ± 0.11 μM (in the absence of intracellular Mg²⁺) and 0.63 ± 0.09 μM (in the presence of 300 μM intracellular Mg²⁺) . Subtype selectivity profiling demonstrates that CCT128930 preferentially inhibits TRPM7 over the homologous channels TRPM6 and TRPM8, with no significant inhibition of TRPM6 at concentrations that fully block TRPM7 . Cryo-EM structural analysis at 2.45 Å resolution confirmed that the 4-chlorobenzyl group of CCT128930 binds to the vanilloid-like (VL) allosteric site, displacing a resident lipid and stabilizing the closed non-conducting state . The key residues enabling this selective TRPM7 inhibition (including residues in the selectivity filter) are distinct from those that govern Mg²⁺-dependent modulation .

TRPM7 antagonist ion channel cryo-EM allosteric inhibitor

Antiproliferative Activity in PTEN-Deficient Tumor Cell Lines

CCT128930, constructed from 4-[(4-chlorophenyl)methyl]piperidin-4-amine, exhibits concentration-dependent growth inhibition across multiple PTEN-deficient human tumor cell lines. The GI50 values (mean ± SD) are: 6.3 ± 2.2 μM for U87MG human glioblastoma cells (n=3), 0.35 ± 0.11 μM for LNCaP human prostate cancer cells (n=4), and 1.9 ± 0.80 μM for PC3 human prostate cancer cells (n=5) . In U87MG cells, CCT128930 at 3 × GI50 (18.9 μM) caused G1-phase cell-cycle arrest, consistent with AKT pathway blockade, and reduced phosphorylation of AKT substrates including GSK3β (Ser9), PRAS40 (Thr246), and FOXO1/3a . The rank order of sensitivity (LNCaP > PC3 > U87MG) correlates with the degree of PTEN deficiency, confirming on-target AKT-dependent antiproliferative activity .

antiproliferative PTEN-null glioblastoma prostate cancer

In Vivo Antitumor Activity and Pharmacodynamic Biomarker Modulation in Xenograft Models

CCT128930 demonstrated significant in vivo antitumor activity in two xenograft models when dosed intraperitoneally. In PTEN-null U87MG human glioblastoma xenografts, CCT128930 at 50 mg/kg i.p. daily for 5 days inhibited tumor growth, with corresponding pharmacodynamic (PD) analysis at 2 and 6 h post-dose showing decreased phosphorylation of AKT substrates PRAS40 (Thr246), GSK3β, and S6RP in tumor tissue . In HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts, CCT128930 at 40 mg/kg i.p. twice daily for 5 days similarly suppressed tumor growth . A quantitative immunofluorescence PD assay was developed to measure pThr246 PRAS40 in hair follicles as a surrogate tissue biomarker; significant decreases in pThr246 PRAS40 were observed in CCT128930-treated mouse whisker follicles in vivo and in ex vivo treated human hair follicles .

xenograft in vivo efficacy pharmacodynamics PRAS40 biomarker

Chemical Purity and Physical Form Options for Reproducible Conjugation Chemistry

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is commercially supplied as a free base at ≥95% purity (CAS 885653-43-0; MW 224.73) . Its dihydrochloride salt (CAS 885500-38-9; MW 297.65) is also available at ≥97% purity, offering improved aqueous solubility for direct use in amide coupling or reductive amination reactions without additional salt metathesis steps . Both forms retain the free primary amine at the 4-position of the piperidine ring, which is the reactive handle for conjugation to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core to afford CCT128930 . Predicted physicochemical properties for the free base include a boiling point of 328.0 ± 32.0 °C, density of 1.130 ± 0.06 g/cm³, and an ACD/LogD (pH 7.4) of approximately 1.51, indicating moderate lipophilicity compatible with standard organic synthesis conditions .

building block purity free base dihydrochloride salt conjugation

Defined Application Scenarios for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- in Probe Development and Drug Discovery


Synthesis of CCT128930 as a Dual-Action AKT2/TRPM7 Chemical Probe for Target Deconvolution

Researchers investigating the intersection of PI3K/AKT/mTOR signaling and TRPM7-mediated calcium/magnesium homeostasis require CCT128930 as a validated dual-target probe. The synthesis relies on conjugating the primary amine of 4-[(4-chlorophenyl)methyl]piperidin-4-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. At the resulting probe's working concentration range (0.1–10 μM for AKT pathway inhibition ; 0.5–5 μM for TRPM7 channel blockade ), CCT128930 enables selective interrogation of both targets in the same cellular context, a capability not offered by single-target AKT inhibitors (e.g., MK-2206, capivasertib) or dedicated TRPM7 blockers (e.g., NS8593) .

PTEN-Deficient Cancer Model Studies Requiring Concurrent AKT Pathway and Cell-Cycle Readouts

In PTEN-null tumor models such as U87MG glioblastoma and LNCaP/PC3 prostate cancer, CCT128930 at GI50 concentrations (0.35–6.3 μM depending on cell line ) provides concomitant suppression of AKT substrate phosphorylation (pSer9 GSK3β, pThr246 PRAS40, pT24 FOXO1/p32 FOXO3a) and G1-phase cell-cycle arrest . The compound induces p27 upregulation and cyclin D1 downregulation within 2–8 h of exposure, allowing time-resolved pharmacodynamic studies . The validated hair-follicle pThr246 PRAS40 immunofluorescence assay further supports non-invasive PD monitoring in vivo .

Structure–Activity Relationship (SAR) Campaigns Exploring 4-Chlorobenzyl Modifications for Kinase Selectivity Optimization

The building block's 4-chlorobenzyl substituent is the key pharmacophoric element responsible for the 28-fold AKT2-over-PKA selectivity window . Medicinal chemistry teams can use 4-[(4-chlorophenyl)methyl]piperidin-4-amine as the reference starting material for systematic SAR exploration: replacing the chloro substituent with other halogens (F, Br) or methyl/methoxy groups and assessing the impact on the PKA-AKT chimera Met173/Met282 interaction . The >95% purity free base enables clean SAR compound libraries, while the dihydrochloride salt facilitates parallel synthesis in polar aprotic solvents .

Building Block Supply for TRPM7 Cryo-EM and Electrophysiology Ligand Studies

The recent 2.45 Å cryo-EM structure of CCT128930 bound to the TRPM7 VL site (PDB: 8W2L) identifies the 4-chlorobenzyl moiety as the key group displacing a resident lipid and stabilizing the closed channel state . Electrophysiology laboratories requiring a validated TRPM7 antagonist for patch-clamp studies in HEK293 overexpression systems or for endogenous TRPM7-like current measurements in SH-SY5Y neuroblastoma cells can use CCT128930 at its established IC50 range (0.63–0.86 μM). Procurement of the authentic 4-[(4-chlorophenyl)methyl]piperidin-4-amine building block ensures that the synthesized CCT128930 matches the structural identity of the cryo-EM ligand, which is critical for reproducible structure-guided mutagenesis experiments .

Quote Request

Request a Quote for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.